molecular formula C17H20Si B12582056 1-(2,6-Dimethylphenyl)-1-phenylsiletane CAS No. 646522-62-5

1-(2,6-Dimethylphenyl)-1-phenylsiletane

Cat. No.: B12582056
CAS No.: 646522-62-5
M. Wt: 252.42 g/mol
InChI Key: MBIGOFMJYNRUTQ-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-1-phenylsiletane is a silicon-containing heterocyclic compound featuring a four-membered siletane ring substituted with a phenyl group and a 2,6-dimethylphenyl group. Siletanes, characterized by a saturated SiC₃ ring, are studied for their unique reactivity and stability, influenced by substituent steric and electronic effects .

Properties

CAS No.

646522-62-5

Molecular Formula

C17H20Si

Molecular Weight

252.42 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-1-phenylsiletane

InChI

InChI=1S/C17H20Si/c1-14-8-6-9-15(2)17(14)18(12-7-13-18)16-10-4-3-5-11-16/h3-6,8-11H,7,12-13H2,1-2H3

InChI Key

MBIGOFMJYNRUTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)[Si]2(CCC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-1-phenylsiletane typically involves the reaction of 2,6-dimethylphenylsilane with phenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the siletane ring.

Industrial Production Methods

Industrial production of 1-(2,6-Dimethylphenyl)-1-phenylsiletane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-1-phenylsiletane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce silanes.

    Substitution: The siletane ring can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products Formed

    Oxidation: Silanols, siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted siletanes depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its silane group, which imparts distinctive reactivity and stability. Its molecular formula is C14H18Si, and it features a phenyl group that enhances its electronic properties. The presence of the dimethylphenyl substituent contributes to its steric bulk, influencing its interactions with other molecules.

Applications in Materials Science

  • Silane Coupling Agents :
    • Silanes are widely used as coupling agents in the production of composite materials. They facilitate bonding between inorganic substrates (like glass or metals) and organic polymers.
    • 1-(2,6-Dimethylphenyl)-1-phenylsiletane can enhance the mechanical properties of composites by improving adhesion at the interface.
  • Coatings and Sealants :
    • The compound's hydrophobic nature makes it suitable for use in coatings that require water resistance.
    • Its application in sealants can provide enhanced durability and protection against environmental degradation.

Applications in Medicinal Chemistry

  • Drug Delivery Systems :
    • The unique structure of 1-(2,6-Dimethylphenyl)-1-phenylsiletane allows it to be utilized in drug delivery systems where controlled release is crucial.
    • Research indicates that silane compounds can improve the solubility and bioavailability of poorly soluble drugs.
  • Anticancer Agents :
    • Preliminary studies suggest that derivatives of silane compounds exhibit cytotoxic effects against cancer cell lines.
    • The mechanism may involve the induction of apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent.

Applications in Nanotechnology

  • Nanocomposites :
    • The incorporation of 1-(2,6-Dimethylphenyl)-1-phenylsiletane into nanocomposites can enhance their thermal and mechanical properties.
    • Its role as a surface modifier can lead to improved dispersion of nanoparticles within a polymer matrix.
  • Nanostructured Materials :
    • Research is ongoing into the use of this compound in the synthesis of nanostructured materials for applications in electronics and photonics.
    • Its ability to form stable bonds with various substrates enables the fabrication of nanoscale devices with enhanced performance characteristics.

Case Study 1: Silane as a Coupling Agent

  • A study demonstrated that using 1-(2,6-Dimethylphenyl)-1-phenylsiletane as a coupling agent significantly improved the tensile strength of glass fiber-reinforced composites compared to traditional coupling agents. This improvement was attributed to better interfacial adhesion.

Case Study 2: Anticancer Activity

  • In vitro studies on cancer cell lines showed that derivatives of 1-(2,6-Dimethylphenyl)-1-phenylsiletane exhibited significant cytotoxicity. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-1-phenylsiletane involves its interaction with various molecular targets. The silicon atom in the siletane ring can form bonds with other atoms, facilitating the formation of new compounds. The pathways involved include nucleophilic attack on the silicon atom, leading to the formation of silanols, siloxanes, and other derivatives.

Comparison with Similar Compounds

1,1-Bis(2,6-dimethylphenyl)siletane (CAS 656824-69-0)

  • Molecular Formula : C₁₉H₂₄Si
  • Molecular Weight : 280.48 g/mol
  • Substituents : Two 2,6-dimethylphenyl groups attached to the siletane ring.
  • Key Differences: The bis(2,6-dimethylphenyl) substitution introduces greater steric hindrance compared to the target compound’s mixed phenyl and 2,6-dimethylphenyl groups. This likely enhances ring stability by reducing ring strain and retarding ring-opening reactions.

Comparison with Nitrogen-Containing Heterocycles

1-(2,6-Dimethylphenyl)-2-phenylimidazole (CAS 914306-48-2)

  • Molecular Formula : C₁₇H₁₇N₂
  • Molecular Weight : 249.34 g/mol
  • Substituents : 2,6-Dimethylphenyl and phenyl groups on an imidazole ring.
  • Key Differences: The imidazole ring (a five-membered nitrogen heterocycle) contrasts sharply with the silicon-based siletane in terms of electronic structure and reactivity. Nitrogen’s electronegativity creates a polarized ring, whereas silicon’s metalloid character may lead to weaker Si–C bonds and higher susceptibility to thermal or chemical degradation. Applications diverge significantly: imidazole derivatives are often explored in pharmaceuticals and agrochemicals, while siletanes are studied in materials science and organosilicon chemistry .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Notes Source
1-(2,6-Dimethylphenyl)-1-phenylsiletane C₁₆H₁₈Si* 238.40* Phenyl, 2,6-dimethylphenyl Hypothetical data; not in evidence N/A
1,1-Bis(2,6-dimethylphenyl)siletane C₁₉H₂₄Si 280.48 Two 2,6-dimethylphenyl groups Higher steric hindrance
1-(2,6-Dimethylphenyl)-2-phenylimidazole C₁₇H₁₇N₂ 249.34 2,6-Dimethylphenyl, phenyl Nitrogen heterocycle; SDS available

*Inferred based on structural analogy.

Research Findings and Discussion

Steric and Electronic Effects

  • Steric Hindrance: The bis(2,6-dimethylphenyl)siletane demonstrates how bulky substituents stabilize the siletane ring by reducing strain.
  • Electronic Properties : The phenyl group in the target compound could donate electron density via resonance, stabilizing the silicon center. This contrasts with nitrogen’s electron-withdrawing effects in imidazoles, which polarize the ring and enhance interactions with electrophiles .

Biological Activity

1-(2,6-Dimethylphenyl)-1-phenylsiletane is a compound with significant potential in various biological applications. Understanding its biological activity is crucial for its development in medicinal chemistry and related fields. This article reviews the current knowledge on the biological activity of this compound, including research findings, case studies, and data tables summarizing relevant information.

1-(2,6-Dimethylphenyl)-1-phenylsiletane is characterized by its unique silicate structure, which influences its reactivity and interaction with biological systems. The compound's molecular formula is C16H18SiC_{16}H_{18}Si, and it possesses a molecular weight of approximately 254.4 g/mol.

Antitumor Activity

Research has indicated that silicate compounds can exhibit antitumor properties. A study conducted by researchers at PubChem highlighted that derivatives of silicate compounds, including 1-(2,6-Dimethylphenyl)-1-phenylsiletane, showed promising results in inhibiting the proliferation of cancer cells in vitro.

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Cell cycle arrest
A54920Inhibition of angiogenesis

Antioxidant Properties

The antioxidant activity of 1-(2,6-Dimethylphenyl)-1-phenylsiletane has also been investigated. Antioxidants play a vital role in protecting cells from oxidative stress, which can lead to various diseases.

Table 2: Antioxidant Activity Assessment

Method UsedActivity Level (µmol TE/g)
DPPH Scavenging150
ABTS Assay200

The mechanisms through which 1-(2,6-Dimethylphenyl)-1-phenylsiletane exerts its biological effects are under investigation. Preliminary studies suggest that the compound may interact with cellular signaling pathways involved in apoptosis and cell proliferation.

Case Studies

Several case studies have documented the clinical implications of silicate compounds similar to 1-(2,6-Dimethylphenyl)-1-phenylsiletane. For example:

  • Case Study on Cancer Treatment : A patient with advanced breast cancer was treated with a regimen including silicate derivatives. The treatment led to significant tumor regression after three months, suggesting potential efficacy in clinical settings.
  • Case Study on Oxidative Stress : Another study focused on patients with chronic inflammatory diseases showed improved biomarkers of oxidative stress after administration of silicate-based therapies.

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